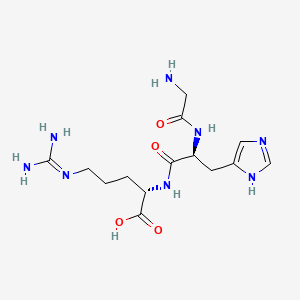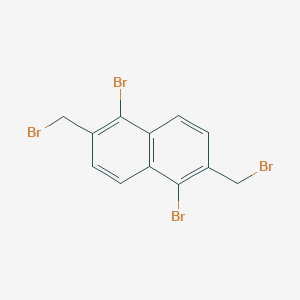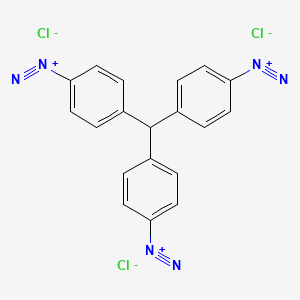
4,4',4''-Methanetriyltri(benzene-1-diazonium) trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride is a complex organic compound characterized by the presence of three diazonium groups attached to a central methanetriyl core. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride typically involves the diazotization of corresponding aromatic amines. The process generally includes the following steps:
Formation of Aromatic Amines: The starting material, benzene, undergoes nitration to form nitrobenzene, which is then reduced to form aniline.
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Tri-substitution: The diazonium salt is then reacted with formaldehyde to introduce the methanetriyl group, resulting in the formation of 4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reagent concentrations to achieve efficient diazotization and tri-substitution.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium groups can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines, forming azo dyes.
Reduction Reactions: The diazonium groups can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.
Coupling: Phenols and aromatic amines in alkaline conditions are typical reagents.
Reduction: Reducing agents such as sodium sulfite and stannous chloride are employed.
Major Products
Substitution: Halobenzenes, phenols, and aromatic amines.
Coupling: Azo dyes with various chromophoric properties.
Reduction: Tri-substituted aromatic amines.
Scientific Research Applications
4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and imaging.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of azo dyes and pigments for textiles and plastics.
Mechanism of Action
The compound exerts its effects primarily through the reactivity of its diazonium groups. These groups can undergo electrophilic substitution reactions, forming covalent bonds with nucleophiles. The molecular targets include aromatic rings and nucleophilic sites in biomolecules. The pathways involved often include the formation of azo bonds and subsequent stabilization through resonance.
Comparison with Similar Compounds
Similar Compounds
Benzene-1-diazonium chloride: A simpler diazonium compound with a single diazonium group.
4,4’-Methylenebis(benzene-1-diazonium) dichloride: Contains two diazonium groups linked by a methylene bridge.
4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride: Unique due to the presence of three diazonium groups and a central methanetriyl core.
Uniqueness
4,4’,4’'-Methanetriyltri(benzene-1-diazonium) trichloride stands out due to its tri-substituted structure, which imparts distinct reactivity and versatility in forming complex molecules. Its ability to participate in multiple substitution and coupling reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
81533-28-0 |
|---|---|
Molecular Formula |
C19H13Cl3N6 |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
4-[bis(4-diazoniophenyl)methyl]benzenediazonium;trichloride |
InChI |
InChI=1S/C19H13N6.3ClH/c20-23-16-7-1-13(2-8-16)19(14-3-9-17(24-21)10-4-14)15-5-11-18(25-22)12-6-15;;;/h1-12,19H;3*1H/q+3;;;/p-3 |
InChI Key |
DYHDDOODYYTDHI-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+]#N)C3=CC=C(C=C3)[N+]#N)[N+]#N.[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)
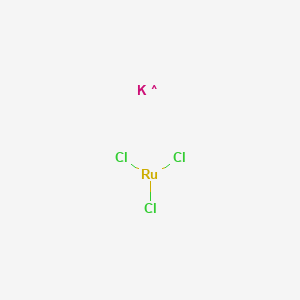
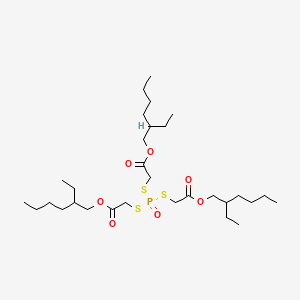
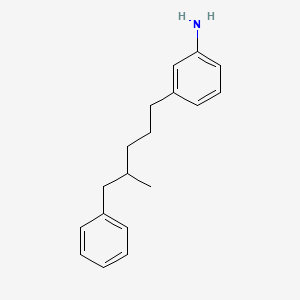
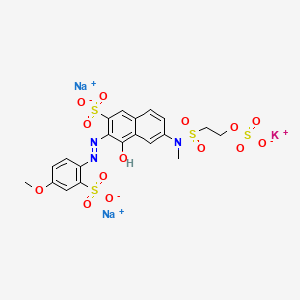
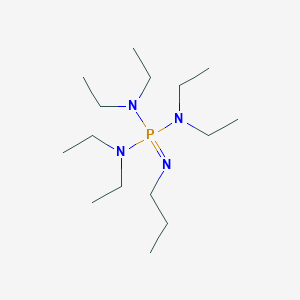
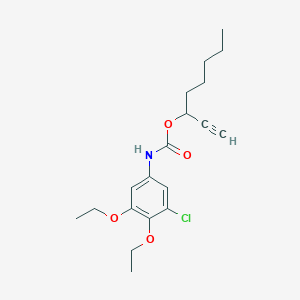
![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)

![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)
